1-Naphthalenecarbonitrile, 7-bromo-4-(1-pyrrolidinyl)-
CAS No.: 870966-70-4
Cat. No.: VC20562250
Molecular Formula: C15H13BrN2
Molecular Weight: 301.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870966-70-4 |
|---|---|
| Molecular Formula | C15H13BrN2 |
| Molecular Weight | 301.18 g/mol |
| IUPAC Name | 7-bromo-4-pyrrolidin-1-ylnaphthalene-1-carbonitrile |
| Standard InChI | InChI=1S/C15H13BrN2/c16-12-4-5-13-14(9-12)11(10-17)3-6-15(13)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2 |
| Standard InChI Key | PHZFRLCXTAUVSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=C3C=CC(=CC3=C(C=C2)C#N)Br |
Introduction
1-Naphthalenecarbonitrile, 7-bromo-4-(1-pyrrolidinyl)- is a complex organic compound belonging to the class of aromatic nitriles. It features a naphthalene ring system substituted with a bromine atom at the 7-position and a pyrrolidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry, particularly in neuropharmacology, due to its potential applications in drug development.
Synthesis and Reactivity
The synthesis of 1-Naphthalenecarbonitrile, 7-bromo-4-(1-pyrrolidinyl)- involves complex organic chemistry techniques. While specific synthesis routes are not detailed in available literature, the compound's reactivity is influenced by both the nitrile and pyrrolidine moieties, allowing it to participate in various chemical reactions typical for aromatic compounds.
Safety and Handling
While specific safety data for 1-Naphthalenecarbonitrile, 7-bromo-4-(1-pyrrolidinyl)- is limited, compounds with similar structures can pose hazards. For instance, nitriles in general may be harmful if ingested, inhaled, or if they come into contact with skin or eyes . Handling should be done with caution, following standard laboratory safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume